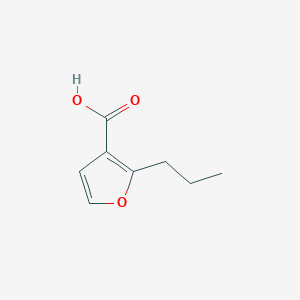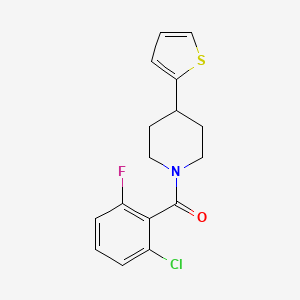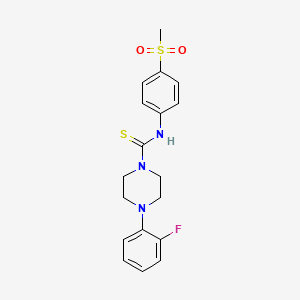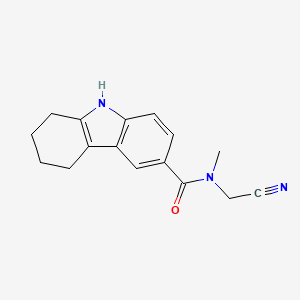
2-Propylfuran-3-carboxylic acid
Overview
Description
2-Propylfuran-3-carboxylic acid is a compound that can be associated with furan derivatives, which are significant in the field of organic chemistry due to their presence in various natural products and synthetic intermediates. Although the provided papers do not directly discuss 2-Propylfuran-3-carboxylic acid, they offer insights into the synthesis and properties of related furan and benzofuran compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of furan derivatives is a topic of interest in several papers. For instance, an efficient method for preparing 3-aminofuran-2-carboxylate esters is described, which involves the reaction of an alpha-cyanoketone with ethyl glyoxylate under Mitsunobu conditions, followed by treatment with sodium hydride . Similarly, the synthesis of 2-substituted tetrahydrofuran derivatives is achieved starting from 5-norborne-2-ol through a sequence of reactions, including base-catalyzed methanolysis-rearrangement and ring opening catalyzed by RuCl3/NaIO4 . These methods, while not directly applicable to 2-Propylfuran-3-carboxylic acid, demonstrate the types of reactions and conditions that might be used for its synthesis.
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The papers discuss various substitutions on the furan ring, such as the synthesis of N, O-spiroacetals and α-arylfurans via palladium-catalyzed reactions , and the construction of benzofuran-3-carboxylic acids through Pd(II)-mediated annulation . These studies highlight the reactivity of different positions on the furan ring and the types of substituents that can be introduced, which is relevant for understanding the structure of 2-Propylfuran-3-carboxylic acid.
Chemical Reactions Analysis
The chemical reactions involving furan derivatives are diverse. For example, the Cu-catalyzed synthesis of 2-arylbenzofuran-3-carboxylic acids involves hydroxylation and oxidative cycloetherification . Another study presents a metal-free coupling of 2-vinylphenols and carboxylic acids to form 3-acyloxy-2,3-dihydrobenzofurans . These reactions demonstrate the potential transformations that furan derivatives can undergo, which may be adapted for reactions involving 2-Propylfuran-3-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be inferred from their molecular structure and the nature of their substituents. The concise synthesis of 3,4-disubstituted furan-2,5-dicarboxylic acids provides examples of furan derivatives with different substituents and their yields, suggesting their stability and reactivity . Additionally, the synthesis of tetrahydrofuran amino acids and the study of their secondary structure in oligomers provide insight into the conformational aspects of furan derivatives, which are important for understanding their physical properties.
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including compounds similar to 2-Propylfuran-3-carboxylic acid, have been investigated for their impact on biocatalysts like Escherichia coli and Saccharomyces cerevisiae. These acids can inhibit microbial growth at concentrations below desired yields, highlighting the importance of metabolic engineering to enhance microbial resistance. Strategies to combat inhibition include modifying cell membrane properties and intracellular pH regulation. Understanding these mechanisms can aid in engineering robust strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).
Solvent Developments for Carboxylic Acid Recovery
The recovery of carboxylic acids from aqueous streams is crucial for their use as precursors in the chemical industry. Research has explored new solvents, including ionic liquids, for liquid-liquid extraction (LLX) of carboxylic acids. This review discusses solvent advancements and regeneration strategies to enhance the economic feasibility and efficiency of carboxylic acid extraction processes (Sprakel & Schuur, 2019).
Reactive Extraction with Supercritical Fluids
The use of organic solvents and supercritical fluids for carboxylic acid separation from aqueous solutions presents an environmentally friendly and efficient method. Supercritical CO2, in particular, is highlighted for its non-toxic, recoverable, and non-polluting characteristics, offering a competitive alternative to traditional separation methods (Djas & Henczka, 2018).
Anticancer Potentials of Cinnamic Acid Derivatives
Cinnamic acid derivatives, structurally related to 2-Propylfuran-3-carboxylic acid, have shown significant anticancer potentials. Their chemical properties allow for diverse modifications, making them promising candidates for novel anticancer agents. This review synthesizes the current knowledge on their synthesis and biological evaluation, underlining the underutilized potential of cinnamic acid derivatives in cancer treatment (De, Baltas, & Bedos-Belval, 2011).
Structure-Related Bioactivity of Carboxylic Acids
The study explores the relationship between the structure of selected carboxylic acids and their bioactivity, including antioxidant, antimicrobial, and cytotoxic properties. It suggests that structural differences, such as the number of hydroxyl groups and conjugated bonds, significantly affect their biological activities. This understanding can guide the development of carboxylic acid-based compounds with targeted bioactivities (Godlewska-Żyłkiewicz et al., 2020).
Novel Carboxylic Acid Bioisosteres
The review highlights recent developments in bioisosteres for carboxylic acids, aiming to overcome obstacles such as toxicity, metabolic instability, and limited bioavailability in drug design. It discusses the bioactivity, selectivity, and physicochemical property changes brought by these substitutions, providing insights into novel carboxylic acid substitutes with improved pharmacological profiles (Horgan & O’Sullivan, 2021).
Safety and Hazards
The safety information for 2-Propylfuran-3-carboxylic acid includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions of 2-Propylfuran-3-carboxylic acid and similar compounds are tied to the broader field of furan platform chemicals . The chemical industry is beginning to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to have a wide range of applications in various industries .
Mode of Action
For instance, 2-furoic acid is formed through the intermediate formation of 2,5-furandicarboxylic acid, which further undergoes thermal decomposition with the loss of carbon dioxide .
Biochemical Pathways
Furan derivatives are known to be derived from lignocellulosic biomass, which is a key component in the pursuit of green and sustainable chemistry .
Pharmacokinetics
It’s known that the compound is a powder at room temperature, suggesting that it could be administered in a variety of ways .
Result of Action
Furan derivatives are known to have a wide range of applications, suggesting that they could have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 2-Propylfuran-3-carboxylic acid can be influenced by various environmental factors. For instance, the pursuit of green and sustainable chemistry has led to an increased focus on chemicals obtained from inedible lignocellulosic biomass, such as furan derivatives .
properties
IUPAC Name |
2-propylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-7-6(8(9)10)4-5-11-7/h4-5H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMJYIYLTWFJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylfuran-3-carboxylic acid | |
CAS RN |
35768-35-5 | |
| Record name | 2-propylfuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2557245.png)
![4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile](/img/structure/B2557247.png)

![4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2557250.png)
![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-2-(trifluoromethyl)benzenecarboxamide](/img/structure/B2557252.png)

![N-(3-chlorophenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2557255.png)


![(4E)-4-(dimethylaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B2557259.png)
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride](/img/structure/B2557261.png)


![4-Benzyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B2557266.png)